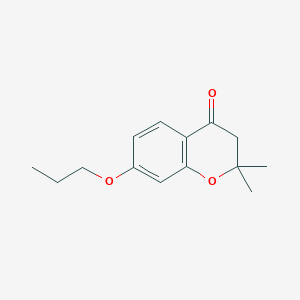

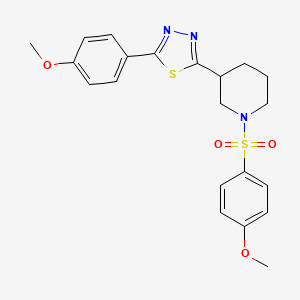

![molecular formula C11H14N2O B2551870 4-[(Cyclopent-3-en-1-yl)methoxy]-2-methylpyrimidine CAS No. 2199573-94-7](/img/structure/B2551870.png)

4-[(Cyclopent-3-en-1-yl)methoxy]-2-methylpyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(Cyclopent-3-en-1-yl)methoxy]-2-methylpyrimidine, also known as CPMP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPMP is a pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of various biological processes.

科学的研究の応用

Antiviral Activity of Pyrimidine Derivatives

Research on 2,4-diamino-6-hydroxypyrimidines substituted in position 5 has shown that these compounds can exhibit antiviral activity, particularly against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus. These findings suggest the potential for pyrimidine derivatives in the development of antiretroviral drugs, highlighting their importance in medical chemistry and pharmaceutical research (Hocková et al., 2003).

Antifolate Properties

Another study on pyrimidine derivatives, specifically focusing on the synthesis and antifolate properties of 5,10-ethano-5,10-dideazaaminopterin, reveals the compound's potential in inhibiting dihydrofolate reductase (DHFR). This enzyme is a target for chemotherapy, particularly in treating cancer, suggesting that pyrimidine derivatives may play a role in cancer research and treatment (Degraw et al., 1992).

Chemical Synthesis and Process Research

The synthesis of 4,6-dichloro-2-methylpyrimidine, an intermediate in the production of the anticancer drug dasatinib, exemplifies the role of pyrimidine derivatives in the synthesis of pharmaceutical compounds. This research area involves optimizing synthesis conditions to improve yields and efficiency, which is crucial for drug development and manufacturing (Guo Lei-ming, 2012).

Biological and Pharmacological Evaluations

Studies on aminopyrimidine series of 5-HT1A partial agonists demonstrate the process of improving pharmacological properties, such as metabolic stability, of compounds for therapeutic use. This research underscores the importance of chemical modifications to enhance the activity and selectivity of potential drug candidates (Dounay et al., 2009).

Herbicidal Activities

Research into the structure and biological activities of specific pyrazolo[1,5-a]-pyrimidine derivatives indicates that these compounds may have herbicidal activities. Such studies are essential for developing new agrochemicals to improve crop protection (Li et al., 2006).

作用機序

Target of Action

The primary targets of the compound 4-[(Cyclopent-3-en-1-yl)methoxy]-2-methylpyrimidine are acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase enzymes . These enzymes play crucial roles in various biological processes. AChE and BChE are involved in the breakdown of acetylcholine and other choline esters that function as neurotransmitters, while α-glucosidase is an enzyme responsible for breaking down carbohydrates into simple sugars .

Mode of Action

This compound interacts with its targets by inhibiting their activities. It binds to the active sites of AChE, BChE, and α-glucosidase, preventing these enzymes from performing their normal functions . This interaction results in changes in the biochemical processes that these enzymes are involved in .

Biochemical Pathways

The inhibition of AChE, BChE, and α-glucosidase by this compound affects several biochemical pathways. The inhibition of AChE and BChE can lead to an increase in the concentration of acetylcholine in the synaptic cleft, affecting neurotransmission . On the other hand, the inhibition of α-glucosidase can affect carbohydrate metabolism, potentially leading to a decrease in the breakdown and absorption of carbohydrates .

Pharmacokinetics

The compound’s ability to inhibit enzymes at the nanomolar level suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on AChE, BChE, and α-glucosidase. By inhibiting these enzymes, the compound can affect neurotransmission and carbohydrate metabolism, potentially leading to various physiological effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, the pH of the environment, temperature, and the specific characteristics of the biological system in which the compound is acting .

特性

IUPAC Name |

4-(cyclopent-3-en-1-ylmethoxy)-2-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-9-12-7-6-11(13-9)14-8-10-4-2-3-5-10/h2-3,6-7,10H,4-5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDAHRIXBCOLZOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OCC2CC=CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,3'-bifuran]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2551787.png)

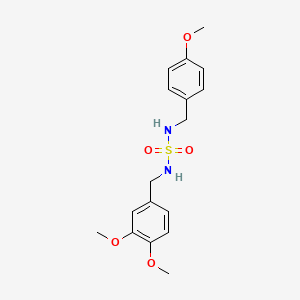

![2-[[3-[(3-Carboxyphenyl)sulfonylamino]phenyl]sulfonylamino]benzoic acid](/img/structure/B2551791.png)

![2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2551793.png)

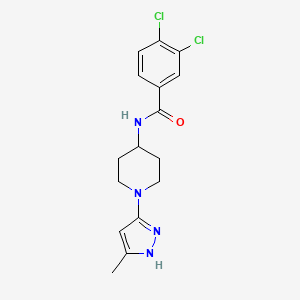

![N-butyl-2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2551796.png)

![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2551801.png)

![benzyl N-[2-(fluorosulfonyl)ethyl]carbamate](/img/structure/B2551806.png)

![7,9-Dimethyl-3-phenyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2551807.png)